4-chloro-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol
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Overview
Description
4-chloro-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of phenols and contains a benzoxazole moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol typically involves the condensation of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine in an ethanol solution. The reaction is carried out by adding the ethanol solution of 5-chlorosalicylaldehyde dropwise to the ethanol solution of 2-amino-5-methylpyridine over a period of 30 minutes with continuous stirring. The mixture is then allowed to evaporate slowly at room temperature, resulting in the formation of orange prism-shaped crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-chloro-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the benzoxazole moiety can interact with enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenol: Known for its antimicrobial properties.
4-chloro-2-methylbenzenol: Used in the synthesis of other bioactive compounds.
Uniqueness
4-chloro-2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol is unique due to its combination of a phenolic group and a benzoxazole moiety, which imparts distinct biological and chemical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C22H18ClN3O2 |
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Molecular Weight |
391.8 g/mol |
IUPAC Name |
4-chloro-2-[[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H18ClN3O2/c1-26(2)18-7-3-14(4-8-18)22-25-19-12-17(6-10-21(19)28-22)24-13-15-11-16(23)5-9-20(15)27/h3-13,27H,1-2H3 |
InChI Key |
YZQYTWDVXHSQKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
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